molecular formula C8H20ClNO4 B6188209 2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethan-1-ol hydrochloride CAS No. 1247064-67-0

2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethan-1-ol hydrochloride

Cat. No.: B6188209
CAS No.: 1247064-67-0
M. Wt: 229.70 g/mol
InChI Key: VIPVOBPGUXMNCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethan-1-ol hydrochloride is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple ethoxy groups and an amino group, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethan-1-ol hydrochloride typically involves the reaction of triethylene glycol with ethylene oxide, followed by the introduction of an amino group. The final step involves the conversion of the free base to its hydrochloride salt. The reaction conditions often include:

    Temperature: Controlled to avoid side reactions.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Solvents: Commonly used solvents include water, ethanol, or other polar solvents.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the ethoxy groups.

    Reduction: The amino group can be reduced under specific conditions.

    Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Corresponding aldehydes or carboxylic acids.

    Reduction Products: Reduced amines or alcohols.

    Substitution Products: Various substituted ethers or esters.

Scientific Research Applications

2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethan-1-ol hydrochloride is widely used in scientific research due to its unique properties:

    Chemistry: As an intermediate in the synthesis of complex molecules.

    Biology: In the modification of biomolecules for enhanced solubility or reactivity.

    Medicine: As a building block in the development of pharmaceuticals, particularly in drug delivery systems.

    Industry: Used in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethan-1-ol hydrochloride exerts its effects is largely dependent on its application. In drug delivery, for example, it can enhance the solubility and bioavailability of active pharmaceutical ingredients. The compound interacts with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions, facilitating the desired chemical or biological response.

Comparison with Similar Compounds

    2-{2-[2-(2-hydroxyethoxy)ethoxy]ethan-1-ol: Lacks the amino group, making it less reactive in certain applications.

    2-{2-[2-(2-methoxyethoxy)ethoxy]ethan-1-ol: Contains a methoxy group instead of an amino group, altering its reactivity and solubility.

Uniqueness: 2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethan-1-ol hydrochloride is unique due to its combination of multiple ethoxy groups and an amino group, providing a balance of hydrophilicity and reactivity that is valuable in various chemical and biological applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

CAS No.

1247064-67-0

Molecular Formula

C8H20ClNO4

Molecular Weight

229.70 g/mol

IUPAC Name

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanol;hydrochloride

InChI

InChI=1S/C8H19NO4.ClH/c9-1-3-11-5-7-13-8-6-12-4-2-10;/h10H,1-9H2;1H

InChI Key

VIPVOBPGUXMNCY-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCO)N.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.